KDM2B-IN-2 is a potent inhibitor of the histone demethylase KDM2B, which plays a significant role in epigenetic regulation and gene expression. This compound has garnered attention due to its potential therapeutic applications in cancer treatment, particularly in regulating stemness and tumorigenesis. KDM2B itself is involved in various biological processes, including stem cell self-renewal, somatic cell reprogramming, and cellular senescence .
KDM2B-IN-2 is classified as a histone demethylase inhibitor, specifically targeting KDM2B. The compound's structure is defined by its molecular formula and a molecular weight of 430.59 g/mol. It is commercially available from various suppliers, including MedChemExpress and TargetMol . The compound is known by its International Chemical Identifier number (CAS No.) 1965248-01-4.
These methods are optimized to yield high purity and yield of KDM2B-IN-2.
KDM2B-IN-2 features a complex structure characterized by multiple functional groups that contribute to its inhibitory activity. The key structural components include:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, which provide insights into its binding interactions with KDM2B.
KDM2B-IN-2 primarily functions through competitive inhibition of the KDM2B enzyme. In vitro assays have demonstrated that it exhibits an IC50 value of 0.021 µM against KDM2B, indicating strong inhibitory potency .
The mechanism involves:
KDM2B-IN-2 exerts its effects by modulating the activity of KDM2B in cellular environments. The inhibition of KDM2B results in:
KDM2B-IN-2 possesses several notable physical properties:
Chemical properties include:
KDM2B-IN-2 has significant potential in various scientific fields:
KDM2B (lysine-specific demethylase 2B), also termed FBXL10 or JHDM1B, is a JmjC domain-containing histone demethylase that selectively catalyzes the removal of methyl groups from histone H3 lysine 36 dimethylation (H3K36me2) and histone H3 lysine 4 trimethylation (H3K4me3). This enzymatic activity positions KDM2B as a critical regulator of chromatin architecture and gene expression. Structurally, KDM2B contains multiple functional domains:
KDM2B recruits polycomb repressive complex 1 (PRC1) to CGI-rich promoter regions of developmental genes, enabling transcriptional repression through chromatin remodeling. Its role extends to maintaining stem cell pluripotency by suppressing differentiation genes and regulating somatic cell reprogramming through interactions with key transcription factors like Oct4 and Sox2 [2] [10].
Table 1: Structural and Functional Domains of KDM2B
Domain | Function | Biological Consequence |
---|---|---|
JmjC | Catalytic demethylation of H3K36me2/H3K4me3 | Altered histone methylation landscape |
CxxC zinc-finger | Binds unmethylated CpG islands | Targets PRC1 to gene promoters |
F-box | Links to SCF ubiquitin ligase complex | Regulates protein degradation |
PHD | Recognizes histone modifications | Epigenetic reader function |
Pathogenic heterozygous variants in KDM2B are increasingly recognized as causative factors in neurodevelopmental disorders (NDDs). Recent studies identified 15 pathogenic KDM2B variants in 27 individuals, with the CxxC domain representing a mutational hotspot. These variants correlate with a distinct DNA methylation episignature detectable in peripheral blood, serving as a diagnostic biomarker [3] [7].
Affected individuals exhibit:
Functional studies demonstrate that CxxC domain missense mutations (e.g., p.Gly638Ser) disrupt DNA binding capacity, leading to aberrant epigenetic programming during neural development. The KDM2B-specific methylation signature remains detectable even in cases with dual molecular diagnoses, confirming its functional dominance in neurodevelopment [3] [7].
KDM2B exhibits paradoxical roles in cancer—functioning as either an oncogene or tumor suppressor depending on cellular context. However, its overexpression drives tumorigenesis in multiple malignancies through distinct mechanisms:
Table 2: KDM2B Dysregulation in Human Cancers
Cancer Type | Molecular Mechanism | Downstream Effects |
---|---|---|
Acute Myeloid Leukemia | Silencing of p15ᴵᴺᴷ⁴ᵇ tumor suppressor | Cell cycle dysregulation |
Gastric Cancer | Transcriptional repression of SAV1 | Hippo pathway inactivation; Enhanced EMT |
Colorectal Cancer | Upregulation of EZH2 and PI3K/AKT pathway | CSC expansion; Chemoresistance |
Glioblastoma | Maintenance of stem-like tumor populations | Genomic instability; Therapeutic resistance |
In gastric cancer, KDM2B transcriptionally represses Salvador homolog 1 (SAV1), a core component of the Hippo tumor suppressor pathway. This repression promotes epithelial-mesenchymal transition (EMT), metastasis, and correlates with advanced TNM staging. Clinically, SAV1 downregulation predicts poor survival outcomes [4] [8].
In colorectal cancer, KDM2B sustains cancer stem cell (CSC) populations through:
The oncogenic role of KDM2B in diverse malignancies, coupled with its enzymatic activity, establishes it as a compelling epigenetic drug target. KDM2B-IN-2 exemplifies a rationally designed inhibitor with:
Table 3: Biochemical Profile of KDM2B Inhibitors
Compound | IC₅₀ (μM) | Target Specificity | Chemical Structure |
---|---|---|---|
KDM2B-IN-2 | 0.021 | KDM2B >> KDM4/5/6 | C₂₁H₂₆N₄O₂S₂ |
KDM2B-IN-4 | Undisclosed | KDM2B | C₂₄H₂₈N₂O₂ |
Mechanistically, KDM2B inhibitors disrupt:
Compared to pan-demethylase inhibitors, KDM2B-IN-2 achieves >100-fold selectivity by exploiting structural differences in the KDM2B substrate-binding cleft. This precision targeting mitigates off-target effects while maintaining potent anti-tumor activity in preclinical models of leukemia and solid tumors [5] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2